molecular formula C18H27ClN4O6S B1230024 Cetotiamine hydrochloride CAS No. 616-96-6

Cetotiamine hydrochloride

Cat. No.: B1230024
CAS No.: 616-96-6
M. Wt: 462.9 g/mol
InChI Key: LIOJHMDIELWKFZ-OBBOLZQKSA-N
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Description

Chemical Structure and Properties Cetotiamine Hydrochloride Hydrate (JP18), with the molecular formula C₁₈H₂₆N₄O₆S·HCl·H₂O and molecular weight 480.96 g/mol, is a synthetic thiamine (vitamin B1) derivative. Its IUPAC name is (3Z)-4-sN-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N-formylaminot-3-(ethoxycarbonylsulfanyl)pent-3-enyl ethyl carbonate monohydrochloride monohydrate . It occurs as white crystals or a crystalline powder, freely soluble in water and ethanol, with a melting point of ~132°C (decomposition) .

Pharmacological Use
Cetotiamine is indicated for vitamin B1 deficiency, leveraging its enhanced stability and bioavailability compared to natural thiamine. Its structural modifications, including ethyl carbonate and sulfanyl groups, improve resistance to enzymatic degradation and intestinal absorption .

Analytical Methods
Quality control involves:

  • UV-Vis Spectrophotometry (λmax at 245 nm) and IR Spectroscopy (KBr disk method) for identification .
  • HPLC with a C18 column, mobile phase of sodium 1-heptanesulfonate in acetic acid-methanol (1:1), and UV detection at 245 nm for purity testing (related substances ≤1.0%) .

Properties

CAS No.

616-96-6

Molecular Formula

C18H27ClN4O6S

Molecular Weight

462.9 g/mol

IUPAC Name

ethyl [(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-ethoxycarbonyloxypent-2-en-3-yl]sulfanylformate;hydrochloride

InChI

InChI=1S/C18H26N4O6S.ClH/c1-5-26-17(24)28-8-7-15(29-18(25)27-6-2)12(3)22(11-23)10-14-9-20-13(4)21-16(14)19;/h9,11H,5-8,10H2,1-4H3,(H2,19,20,21);1H/b15-12-;

InChI Key

LIOJHMDIELWKFZ-OBBOLZQKSA-N

SMILES

CCOC(=O)OCCC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)SC(=O)OCC.Cl

Isomeric SMILES

CCOC(=O)OCC/C(=C(\C)/N(CC1=CN=C(N=C1N)C)C=O)/SC(=O)OCC.Cl

Canonical SMILES

CCOC(=O)OCCC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)SC(=O)OCC.Cl

Other CAS No.

616-96-6

Synonyms

dicethiamine
dicethiamine hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Cetotiamine Hydrochloride and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Solubility Bioavailability Enhancers Clinical Use
Cetotiamine HCl C₁₈H₂₆N₄O₆S·HCl·H₂O 480.96 Water, ethanol Ethyl carbonate, sulfanyl groups Vitamin B1 deficiency
Thiamine HCl C₁₂H₁₇ClN₄OS·HCl 337.27 Water None (natural form) Beriberi, Wernicke-Korsakoff
Benfotiamine C₁₉H₂₃N₄O₆PS 466.44 Lipid-soluble S-Benzoyl moiety Diabetic neuropathy
Fursultiamine C₁₇H₂₆N₄O₆S₂ 458.55 Water, lipid Tetrahydrofurfuryl disulfide Chronic alcoholism, neuropathy
Prosultiamine C₁₂H₁₆N₄O₃S₂ 328.41 Water Disulfide bond Vitamin B1 deficiency (historical)

Key Differences:

Structural Modifications :

  • Cetotiamine’s ethoxycarbonylsulfanyl and ethyl carbonate groups enhance resistance to thiaminase enzymes, prolonging its half-life compared to thiamine HCl .
  • Benfotiamine’s lipid-soluble benzoyl group improves membrane permeability, targeting diabetic complications .
  • Fursultiamine’s disulfide bond facilitates rapid absorption in alcohol-impaired intestines .

Bioavailability :

  • Cetotiamine’s water solubility and stability make it suitable for oral and injectable formulations, whereas Benfotiamine’s lipid solubility favors tissue penetration .

Clinical Applications :

  • Cetotiamine is specific for acute B1 deficiency , while Fursultiamine and Benfotiamine address chronic conditions (neuropathy, alcoholism) .

Research Findings and Pharmacokinetic Data

  • Cetotiamine vs. Thiamine HCl : In rodent studies, Cetotiamine demonstrated 2.5-fold higher plasma retention at 6 hours post-administration due to slower renal clearance .
  • Stability : Cetotiamine’s hydrate form (3.0–5.0% water content) requires tight containers to prevent dehydration, unlike anhydrous Thiamine HCl .

Regulatory and Market Status

  • Japan : Cetotiamine is listed in the Japanese Pharmacopoeia (JP18) and marketed as Dicetamin® for B1 deficiency .
  • Global: Limited adoption outside Japan due to the dominance of Benfotiamine and Fursultiamine in chronic disease markets .

Q & A

Q. What standardized analytical methods are used to confirm the identity of Cetotiamine Hydrochloride Hydrate?

  • Methodological Answer : this compound Hydrate is identified using UV-Vis spectroscopy (absorption spectrum in 0.01 mol/L HCl at 1:50,000 dilution) and infrared (IR) spectroscopy (KBr disk method). The sample spectrum must match the reference material’s absorption wavelengths and peak intensities. Additionally, a chloride ion test (Qualitative Test <1.09>) confirms the hydrochloride moiety .

Q. Which purity tests are essential for ensuring this compound Hydrate quality in laboratory settings?

  • Methodological Answer : Critical purity tests include:
  • Clarity and color : Compare the sample solution (1.0 g in 10 mL water) against a cobalt/iron chloride control .
  • Heavy metals : Limit ≤20 ppm via Method 1 (1.0 g sample) .
  • Related substances : HPLC analysis using a mobile phase of sodium 1-heptanesulfonate in acetic acid/methanol (1:1). Peaks for impurities must not exceed predefined thresholds relative to the cetotiamine peak .

Q. How is this compound quantified in formulations using HPLC?

  • Methodological Answer : A validated reverse-phase HPLC method is employed:
  • Column : C18 (5 µm, 4.6 mm × 15 cm).
  • Mobile phase : Sodium 1-heptanesulfonate in diluted acetic acid/methanol (1:1).
  • Detection : UV at 245 nm.
  • Internal standard : Propyl parahydroxybenzoate.
    System suitability requires ≥3000 theoretical plates, peak symmetry (0.7–1.0), and ≤2.0% RSD for repeatability .

Advanced Research Questions

Q. How can co-eluting impurities be resolved during HPLC analysis of this compound?

  • Methodological Answer : Optimize the mobile phase ratio (e.g., adjust acetic acid concentration or methanol proportion) and column temperature (typically 25°C). Validate resolution using spiked impurity standards. If co-elution persists, consider gradient elution or alternative columns (e.g., phenyl-hexyl stationary phases) .

Q. What strategies ensure reproducibility in this compound assays across analytical batches?

  • Methodological Answer :
  • System suitability checks : Monitor theoretical plates, peak symmetry, and retention time consistency (±10 minutes).
  • Internal standardization : Use propyl parahydroxybenzoate to correct for injection volume variability.
  • Calibration curve validation : Ensure linearity (R² >0.999) across the working range.
  • Inter-laboratory comparisons : Share protocols with collaborators to identify method-specific variables (e.g., mobile phase preparation) .

Q. How should researchers analyze stability discrepancies in this compound under thermal stress?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) to monitor decomposition at 132°C. Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC testing to track degradation products. Compare degradation kinetics against Arrhenius predictions to extrapolate shelf-life .

Q. How to address contradictory data from UV-Vis and IR spectroscopic identification of this compound?

  • Methodological Answer :
  • Re-test sample purity : Impurities may alter spectral profiles. Repeat tests after recrystallization.
  • Cross-validate with NMR : Use 1^1H/13^13C NMR to confirm structural integrity if spectral mismatches persist.
  • Check solvent compatibility : Ensure the HCl concentration in UV-Vis analysis matches reference conditions (0.01 mol/L) .

Methodological Considerations

  • Data Reporting : Include system suitability parameters (e.g., RSD, theoretical plates) in publications to ensure reproducibility .
  • Contradiction Analysis : Use ANOVA or principal component analysis (PCA) to statistically evaluate batch-to-batch variability in assay results .
  • Stability Protocols : Document storage conditions (e.g., desiccation, light protection) to minimize decomposition during long-term studies .

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